
(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, also known as 2,4-difluoro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide (DFBDA), is a synthetic organic compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. It is a small molecule that has recently been gaining attention due to its ability to interact with a variety of biological targets.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Some derivatives of benzodiazepines, which share a core structure similar to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, have demonstrated marked anticonvulsant properties by acting as antagonists at the AMPA receptor. These compounds were found to be effective against various models of experimental epilepsy, indicating their potential as anticonvulsant agents. Specifically, the presence of a thiocarbonyl group at the C-4 position of the heptatomic ring in these compounds has been associated with increased anticonvulsant activities and longer-lasting protective effects (Chimirri et al., 1998), (Sarro et al., 2003).
Anti-Inflammatory and Analgesic Activities
A study involving the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, compounds structurally related to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, revealed significant anti-inflammatory and analgesic activities. These compounds were evaluated in vivo and showed promising results in reducing inflammation and pain without inducing notable gastric lesions, suggesting their potential for further development as non-ulcerogenic anti-inflammatory and analgesic agents (Berk et al., 2009).
Role in Neurodegenerative Diseases
Gamma-secretase inhibitors, which include derivatives structurally related to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide, have shown potential in reducing amyloid beta-peptide levels, a key factor in the pathology of Alzheimer's disease. These compounds are being studied for their ability to modulate enzymatic activity related to amyloid beta-peptide production and offer a promising approach for treating neurodegenerative diseases (Prasad et al., 2007).
Cognitive Enhancement
Derivatives related to (E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide have been explored for their cognition-enhancing properties. For instance, SL65.0155, a novel benzodioxanoxadiazolone compound with high affinity for 5-HT4 receptors, has demonstrated potent cognition-enhancing properties in preclinical models, indicating its potential as a treatment for dementia (Moser et al., 2002).
Eigenschaften
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-12-3-4-14(13(19)10-12)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVVIDYEPLSAS-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2432091.png)


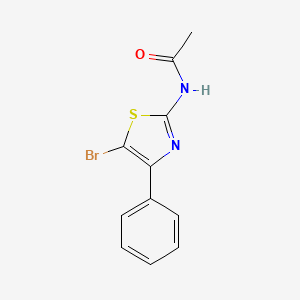


![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)
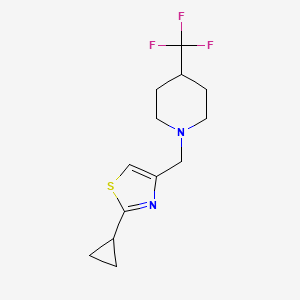
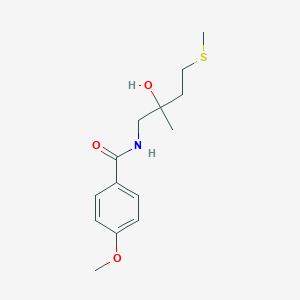
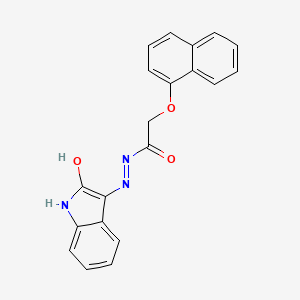
![1-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2432109.png)
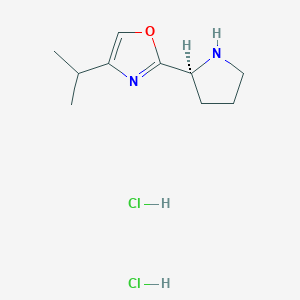
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)